molecular formula C8H9F2NO B1318748 4,5-Difluoro-2-methoxybenzylamine CAS No. 886497-93-4

4,5-Difluoro-2-methoxybenzylamine

Cat. No.: B1318748
CAS No.: 886497-93-4
M. Wt: 173.16 g/mol
InChI Key: LZSNRJCSFRPZSW-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-methoxybenzylamine is an organic compound with the molecular formula C8H9F2NO and a molecular weight of 173.16 g/mol It is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4,5-difluoro-2-methoxybenzaldehyde with ammonia or an amine source under reductive amination conditions . The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for 4,5-Difluoro-2-methoxybenzylamine may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-2-methoxybenzylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4,5-difluoro-2-methoxybenzaldehyde, while reduction can produce various amine derivatives.

Scientific Research Applications

4,5-Difluoro-2-methoxybenzylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Difluoro-2-methoxybenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets. The methoxy group may also play a role in modulating its chemical reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    4,5-Difluoro-2-methoxybenzaldehyde: Similar in structure but contains an aldehyde group instead of an amine.

    4,5-Difluoro-2-methoxybenzoic acid: Contains a carboxylic acid group instead of an amine.

    4,5-Difluoro-2-methoxyphenol: Contains a hydroxyl group instead of an amine.

Uniqueness

4,5-Difluoro-2-methoxybenzylamine is unique due to the combination of fluorine atoms and a methoxy group on a benzylamine structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

(4,5-difluoro-2-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-3H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSNRJCSFRPZSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590681
Record name 1-(4,5-Difluoro-2-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886497-93-4
Record name 4,5-Difluoro-2-methoxybenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886497-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4,5-Difluoro-2-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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